molecular formula C15H12Cl2O2 B2941596 3,5-Dichloro-4-[(3-methylbenzyl)oxy]benzaldehyde CAS No. 591210-43-4

3,5-Dichloro-4-[(3-methylbenzyl)oxy]benzaldehyde

Cat. No.: B2941596
CAS No.: 591210-43-4
M. Wt: 295.16
InChI Key: FUAITXAECZEBCA-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-[(3-methylbenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C15H12Cl2O2. It is characterized by the presence of two chlorine atoms and a benzyl ether group attached to a benzaldehyde core. This compound is used in various chemical and industrial applications due to its unique chemical properties .

Scientific Research Applications

3,5-Dichloro-4-[(3-methylbenzyl)oxy]benzaldehyde has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4-[(3-methylbenzyl)oxy]benzaldehyde typically involves the reaction of 3,5-dichlorobenzaldehyde with 3-methylbenzyl alcohol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an appropriate solvent such as toluene or dichloromethane. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-[(3-methylbenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-[(3-methylbenzyl)oxy]benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The molecular targets and pathways involved can vary, but typically include interactions with nucleophiles and electrophiles in the cellular environment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dichloro-4-[(3-methylbenzyl)oxy]benzaldehyde is unique due to the combination of its chlorine atoms and benzyl ether group, which confer distinct reactivity and versatility in various chemical reactions. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3,5-dichloro-4-[(3-methylphenyl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O2/c1-10-3-2-4-11(5-10)9-19-15-13(16)6-12(8-18)7-14(15)17/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUAITXAECZEBCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=C(C=C(C=C2Cl)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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